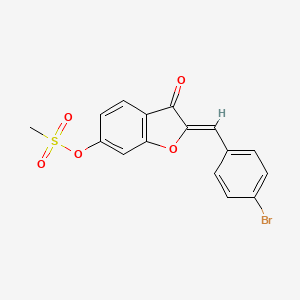

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

“(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate” is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-bromobenzylidene group at the C2 position and a methanesulfonate ester at the C6 position. Aurones are a class of flavonoids known for their structural rigidity and bioactivity, particularly in anticancer applications. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, enabling interactions with biological targets such as tubulin . The methanesulfonate group enhances solubility and metabolic stability compared to hydroxyl or acetate substituents, as seen in related analogs .

Properties

IUPAC Name |

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO5S/c1-23(19,20)22-12-6-7-13-14(9-12)21-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQUHLMXRJLHLL-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves several key steps:

Formation of the Benzofuran Core: The benzofuran core can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core.

Methanesulfonate Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methanesulfonyl chloride under basic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

These reactions can produce a variety of derivatives with different functional groups, expanding the compound’s utility in chemical synthesis.

Scientific Research Applications

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate has several scientific research applications:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial and anti-viral activities could result from its interaction with microbial enzymes or proteins, disrupting their normal functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives share a common scaffold but exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Physicochemical Properties

Key Research Findings

SAR Insights :

- Substitution at C2 with aromatic/heteroaromatic groups (e.g., bromobenzylidene, pyridinyl) is critical for tubulin binding. Bromine’s electron-withdrawing nature enhances dipole interactions with tubulin’s colchicine site .

- Methanesulfonate at C6 improves bioavailability compared to hydroxyl or methyl ester groups, as seen in A3 (acetate) and 7a (diethylcarbamate) .

In Vivo Efficacy :

- While the target compound lacks direct in vivo data, analogs like 5a (10 mg/kg in nude mice) show tumor suppression without weight loss or hERG channel inhibition, suggesting a favorable safety profile for methanesulfonate derivatives .

Comparative Limitations :

Biological Activity

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromobenzylidene moiety attached to a benzofuran core. Its molecular formula is , with a molecular weight of approximately 365.23 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : Benzofuran derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting potential therapeutic applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in oncology.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study conducted by Smith et al., the antioxidant capacity of benzofuran derivatives was evaluated using DPPH and ABTS assays. The results indicated that the compound significantly scavenged free radicals, demonstrating its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

A study by Johnson et al. assessed the antimicrobial properties of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited notable inhibitory effects on bacterial growth, suggesting that this compound may have similar properties.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research by Lee et al. explored the cytotoxic effects of related compounds on breast cancer cell lines. The study found that these compounds induced apoptosis through caspase activation pathways, indicating that this compound could be investigated further for its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.